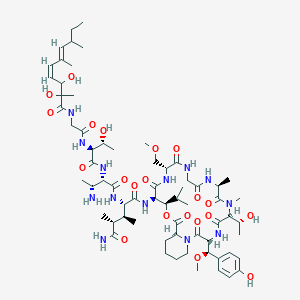
Papuamide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Papuamide A, also known as this compound, is a useful research compound. Its molecular formula is C66H105N13O21 and its molecular weight is 1416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
HIV Inhibition
Papuamide A has been extensively studied for its anti-HIV properties. Research indicates that it exhibits cytoprotective activity against HIV-1 in vitro. The mechanism of action involves inhibiting viral entry into host cells, which is crucial for preventing the spread of the virus. Studies have shown that this compound selectively binds to phosphatidylserine on the viral membrane, contributing to its virucidal activity without targeting key proteins involved in the viral entry process .
In a study conducted by researchers, this compound was found to inhibit both X4 and R5 tropic strains of HIV, showcasing its broad-spectrum antiviral activity. The compound's ability to prevent HIV-induced cytopathicity highlights its potential as a therapeutic agent in HIV treatment .
Cytotoxicity
Brine Shrimp Assay
this compound has demonstrated cytotoxic effects against various cell lines. In brine shrimp assays, it exhibited significant toxicity with an LD50 (lethal dose for 50% of the population) ranging from 92 to 106 μg/mL for related compounds . This cytotoxicity suggests potential applications in cancer research, where compounds that can selectively kill cancer cells are highly sought after.
Structural Characteristics and Mechanism of Action
This compound is characterized by its unique cyclic structure and specific amino acid composition, which includes rare residues such as 3,4-dimethylglutamine and β-methoxytyrosine. These structural features contribute to its biological activities and make it a valuable subject for further research into novel drug development .
Potential Therapeutic Uses
Drug Development
Given its antiviral and cytotoxic properties, this compound is being investigated as a lead compound for drug development against viral infections and possibly certain types of cancer. Its ability to inhibit HIV entry positions it as a candidate for further exploration in the development of antiviral therapies.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with related compounds such as Papuamides B, C, and D. The following table summarizes their biological activities:
| Compound | Source | Anti-HIV Activity | Cytotoxicity (LD50 μg/mL) |
|---|---|---|---|
| This compound | Theonella swinhoei | Yes | 92-106 |
| Papuamide B | Theonella mirabilis | Yes | Not specified |
| Papuamide C | Theonella swinhoei | Moderate | Not specified |
| Papuamide D | Theonella mirabilis | Moderate | Not specified |
Propriétés
Formule moléculaire |
C66H105N13O21 |
|---|---|
Poids moléculaire |
1416.6 g/mol |
Nom IUPAC |
(2R,3S,4S)-4-[[(2S,3R)-3-amino-2-[[(2S,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide |
InChI |
InChI=1S/C66H105N13O21/c1-16-32(4)27-33(5)20-25-44(83)66(12,97)65(96)70-29-46(85)73-49(38(10)80)59(90)75-48(36(8)67)58(89)74-47(34(6)35(7)55(68)86)57(88)76-50-53(31(2)3)100-64(95)43-19-17-18-26-79(43)63(94)51(54(99-15)40-21-23-41(82)24-22-40)77-61(92)52(39(11)81)78(13)62(93)37(9)71-45(84)28-69-56(87)42(30-98-14)72-60(50)91/h20-25,27,31-32,34-39,42-44,47-54,80-83,97H,16-19,26,28-30,67H2,1-15H3,(H2,68,86)(H,69,87)(H,70,96)(H,71,84)(H,72,91)(H,73,85)(H,74,89)(H,75,90)(H,76,88)(H,77,92)/b25-20-,33-27+/t32?,34-,35+,36+,37-,38+,39+,42+,43-,44?,47-,48-,49-,50+,51+,52-,53+,54+,66?/m0/s1 |
Clé InChI |
MKAKHXFSEWECNW-UCTGYWDFSA-N |
SMILES isomérique |
CCC(C)/C=C(\C)/C=C\C(C(C)(C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O |
SMILES canonique |
CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O |
Synonymes |
papuamide A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















